molecular formula C16H23NO2 B12666975 3,3,5-Trimethylcyclohexyl 2-aminobenzoate CAS No. 84434-70-8

3,3,5-Trimethylcyclohexyl 2-aminobenzoate

Cat. No.: B12666975
CAS No.: 84434-70-8
M. Wt: 261.36 g/mol
InChI Key: ZZIOHIIUIJCJIW-UHFFFAOYSA-N
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Description

3,3,5-Trimethylcyclohexyl 2-aminobenzoate is an organic compound with the molecular formula C16H23NO2. It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a cyclohexyl ring substituted with three methyl groups and an aminobenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethylcyclohexyl 2-aminobenzoate typically involves the esterification of 3,3,5-trimethylcyclohexanol with 2-aminobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethylcyclohexyl 2-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3,3,5-Trimethylcyclohexyl 2-aminobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylcyclohexyl 2-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of a cyclohexyl ring with an aminobenzoate moiety makes it versatile for various applications in research and industry .

Properties

CAS No.

84434-70-8

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-aminobenzoate

InChI

InChI=1S/C16H23NO2/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12H,8-10,17H2,1-3H3

InChI Key

ZZIOHIIUIJCJIW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2N

Origin of Product

United States

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